An In-depth Technical Guide to 4-Methylthiophen-2-amine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Methylthiophen-2-amine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed exploration of 4-Methylthiophen-2-amine hydrochloride, a heterocyclic amine of significant interest in synthetic and medicinal chemistry. As a member of the 2-aminothiophene class, this compound serves as a versatile building block for the development of novel molecular entities with diverse biological activities. This document provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and potential applications, with a focus on the underlying scientific principles and practical considerations for laboratory use.
Chemical Identity and Physical Properties
4-Methylthiophen-2-amine hydrochloride is the salt form of the parent amine, 4-methylthiophen-2-amine. The hydrochloride salt is generally preferred for its improved stability, crystallinity, and solubility in polar solvents, which are advantageous for storage and handling in a laboratory setting.[1]
| Property | Value | Source |
| IUPAC Name | 4-methylthiophen-2-amine;hydrochloride | [2] |
| CAS Number | 930299-88-0 | [2] |
| Molecular Formula | C₅H₈ClNS | [2] |
| Molecular Weight | 149.65 g/mol | [2] |
| Canonical SMILES | CC1=CC(=CS1)N.Cl | [3] |
| InChI Key | ZIWUFHDGZTZUEY-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction , a one-pot, multicomponent reaction that is highly valued for its efficiency and versatility.[4] This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base.[5]
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between the carbonyl compound and the activated nitrile, catalyzed by a base (e.g., an amine like morpholine or triethylamine).[6] This is followed by the addition of elemental sulfur to the intermediate, which then undergoes cyclization and tautomerization to form the final 2-aminothiophene product.[7] The choice of base and solvent can be critical to the success of the reaction and the purity of the product.
Diagram: Generalized Workflow for the Gewald Synthesis of 2-Aminothiophenes
Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol: Synthesis of 4-Methylthiophen-2-amine Hydrochloride
This protocol describes a plausible method for the synthesis of 4-Methylthiophen-2-amine, followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of 4-Methylthiophen-2-amine (Free Base)
-
Reagent Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reaction Setup: To the flask, add propionaldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur in equimolar amounts.
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or dimethylformamide (DMF), and a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 4-methylthiophen-2-amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-Methylthiophen-2-amine hydrochloride.
Spectroscopic and Analytical Data
While experimental spectra for 4-Methylthiophen-2-amine hydrochloride are not widely published, the following data can be predicted based on its structure and the analysis of similar compounds.[8]
| Data Type | Predicted Features |
| ¹H NMR | - Aromatic protons on the thiophene ring (2H, likely two singlets or doublets).- Methyl protons (3H, singlet).- Amine protons (2H, broad singlet, may exchange with D₂O). |
| ¹³C NMR | - Aromatic carbons of the thiophene ring (4C).- Methyl carbon (1C). |
| IR Spectroscopy | - N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹).- C-H stretching (aromatic and aliphatic, approx. 2900-3100 cm⁻¹).- C=C stretching of the thiophene ring (approx. 1500-1600 cm⁻¹).- C-S stretching (approx. 600-800 cm⁻¹). |
| Mass Spectrometry | - Expected molecular ion peak (M+) for the free base (C₅H₇NS) at m/z ≈ 113.03. |
Reactivity Profile
The reactivity of 4-Methylthiophen-2-amine hydrochloride is primarily dictated by the nucleophilic amino group and the electron-rich thiophene ring.
-
Amino Group Reactivity: The primary amine at the 2-position is a strong nucleophile and can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines.[9]
-
Thiophene Ring Reactivity: The thiophene ring is susceptible to electrophilic aromatic substitution. The amino group is an activating group, directing incoming electrophiles to the ortho and para positions (primarily the 5-position). The methyl group is also a weak activating group.
Diagram: General Reactivity of 2-Aminothiophenes
Caption: Common reaction pathways for the 2-aminothiophene scaffold.
Applications in Medicinal Chemistry and Drug Development
The 2-aminothiophene scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[10] Derivatives of 2-aminothiophenes have been investigated for a variety of therapeutic applications, including:
-
Antimicrobial agents [9]
-
Anticancer agents
-
Anti-inflammatory agents
-
Antiprotozoal agents , with demonstrated activity against parasites like Leishmania amazonensis[10]
4-Methylthiophen-2-amine hydrochloride serves as a valuable starting material for the synthesis of more complex molecules, allowing for pharmacomodulation at the amino group and the thiophene ring to optimize biological activity and pharmacokinetic properties.
Safety and Handling
As with all chemicals, 4-Methylthiophen-2-amine hydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1] Amine hydrochlorides can be hygroscopic and should be protected from moisture.
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
References
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Duvauchelle, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653–24673. [Link]
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Sekhar, K. R., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 28. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Mauer, E. M., & Taylor, L. S. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Pharmaceutics, 12(8), 768. [Link]
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da Silva, A. C., et al. (2018). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate. [Link]
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Burgess, K. E., et al. (2021). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 64(1), 1-5. [Link]
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Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(4), x210351. [Link]
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Champagne, P. A., & Tantillo, D. J. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Catry, E., et al. (2021). Evaluation of 30-days stability of morphine hydrochloride and clonidine at high and low concentrations in polypropylene syringes. European Journal of Hospital Pharmacy, 28(e1), e12-e16. [Link]
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Champagne, P. A., & Tantillo, D. J. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(14), 9494–9503. [Link]
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Kumar, A., et al. (2015). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Applied Pharmaceutical Science, 5(11), 061-066. [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
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Monka, N. Ya., et al. (2019). SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. ResearchGate. [Link]
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Kumar, D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega, 8(42), 39025–39033. [Link]
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